

MKT-077: A Technical Guide to a Mitochondria-Targeting Rhodacyanine Dye

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Compound of Interest

Compound Name: Mkt-077

Cat. No.: B10764518

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Abstract

MKT-077 is a water-soluble, cationic rhodacyanine dye that has garnered significant interest in the field of oncology for its selective anti-tumor activity. This technical guide provides an in-depth overview of **MKT-077**, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols. The core of **MKT-077**'s therapeutic potential lies in its preferential accumulation within the mitochondria of cancer cells, leading to mitochondrial dysfunction and the induction of apoptosis. Furthermore, **MKT-077** is known to interact with the 70-kilodalton heat shock protein (Hsp70) family, particularly mortalin, thereby reactivating the tumor suppressor protein p53 pathway. Despite promising preclinical results, the clinical development of **MKT-077** was halted in Phase I trials due to renal toxicity. However, it remains a valuable tool for cancer research and a lead compound for the development of novel mitochondria-targeting agents with improved therapeutic indices.

Core Concepts

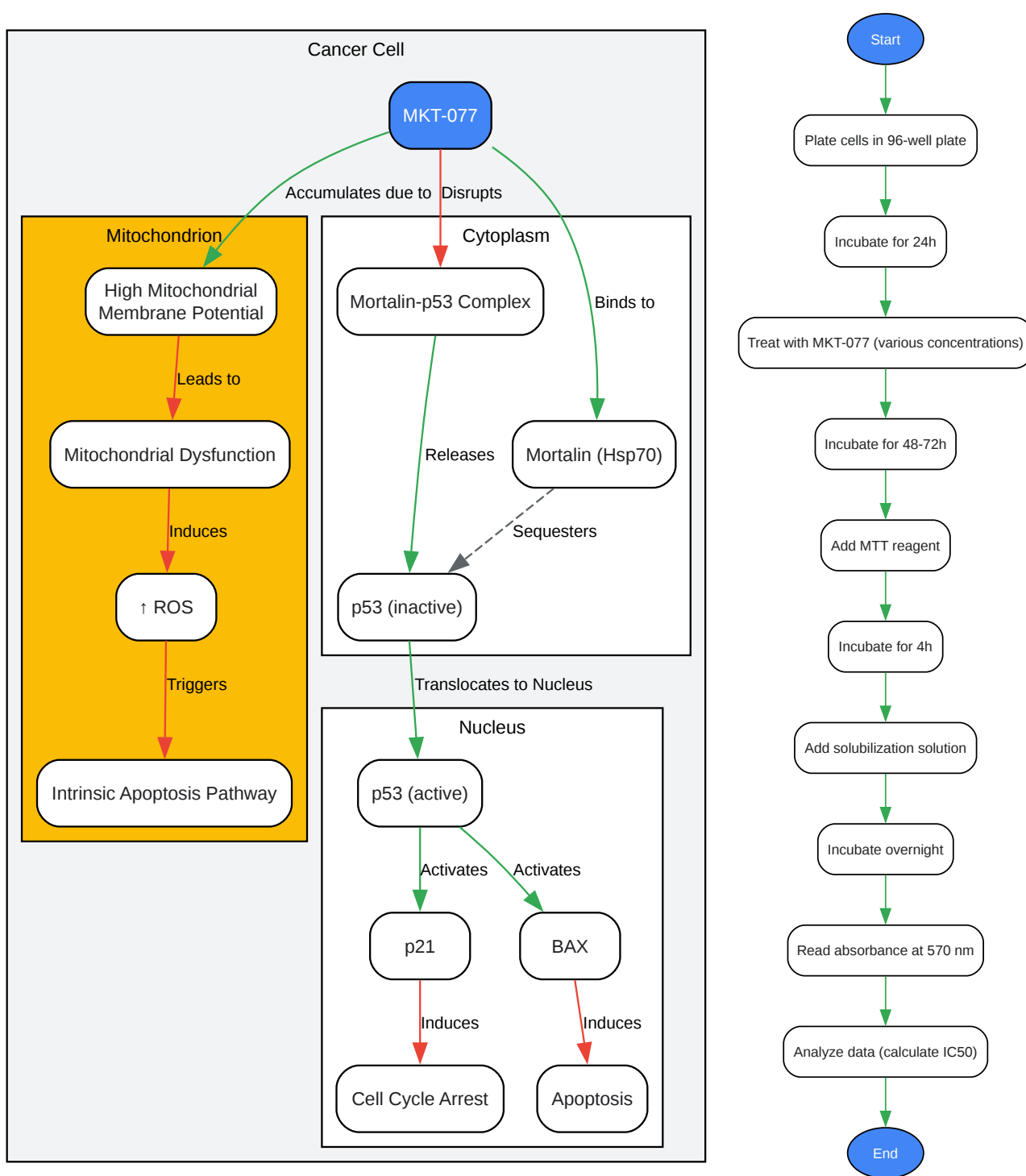
MKT-077, with the chemical name 1-ethyl-2-[[3-ethyl-5-(3-methylbenzothiazolin-2-yliden)]-4-oxothiazolidin-2-ylidenemethyl] pyridinium chloride, is a delocalized lipophilic cation. Its defining characteristic is its ability to selectively accumulate in the mitochondria of carcinoma cells, a phenomenon driven by the higher mitochondrial membrane potential in cancer cells compared to normal cells. This selective uptake is the foundation of its anti-tumor activity.

Mechanism of Action

The primary mechanism of action of **MKT-077** is twofold:

- **Mitochondrial Targeting and Disruption:** As a cationic dye, **MKT-077** is drawn to the negatively charged mitochondrial matrix. This accumulation disrupts mitochondrial function, leading to a decrease in cellular oxygen consumption and the induction of oxidative stress. This ultimately triggers the intrinsic pathway of apoptosis.
- **Hsp70 Inhibition and p53 Reactivation:** **MKT-077** binds to the Hsp70 family member mortalin (mot-2). In many cancer cells, mortalin sequesters the tumor suppressor protein p53 in the cytoplasm, inactivating it. By binding to mortalin, **MKT-077** disrupts the mortalin-p53 complex, allowing p53 to translocate to the nucleus and resume its function as a transcriptional activator of pro-apoptotic genes.

The following diagram illustrates the proposed signaling pathway of **MKT-077**.



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